4-methoxy-3-methyl-N-(pentan-3-yl)benzamide
Overview
Description
4-methoxy-3-methyl-N-(pentan-3-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes a methoxy group, a methyl group, and a pentan-3-yl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(pentan-3-yl)benzamide typically involves the condensation of 4-methoxy-3-methylbenzoic acid with pentan-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-3-methyl-N-(pentan-3-yl)benzamide.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include 4-hydroxy-3-methyl-N-(pentan-3-yl)benzamide, 4-methoxy-3-methyl-N-(pentan-3-yl)aniline, and various halogenated derivatives.
Scientific Research Applications
4-methoxy-3-methyl-N-(pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitro-N-(pentan-3-yl)benzamide
- 4-methoxy-3-amino-N-(pentan-3-yl)benzamide
- 4-methoxy-3-methyl-N-(butan-2-yl)benzamide
Uniqueness
4-methoxy-3-methyl-N-(pentan-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-pentan-3-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-12(6-2)15-14(16)11-7-8-13(17-4)10(3)9-11/h7-9,12H,5-6H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDZTRJRPOGDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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